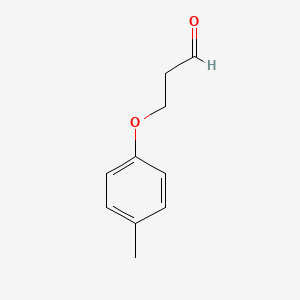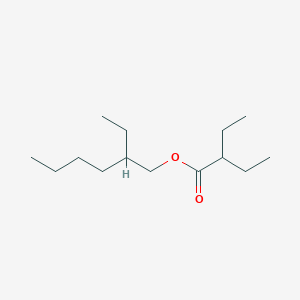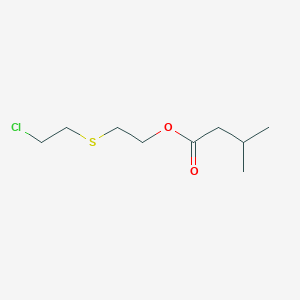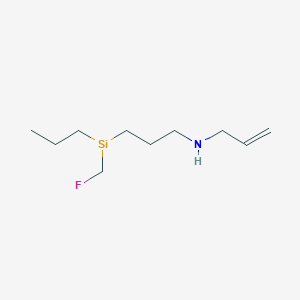![molecular formula C7H13ClF2OSi B14371742 5-[Ethyl(difluoro)silyl]pentanoyl chloride CAS No. 89994-96-7](/img/structure/B14371742.png)
5-[Ethyl(difluoro)silyl]pentanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Ethyl(difluoro)silyl]pentanoyl chloride is a specialized organosilicon compound with the molecular formula C7H13ClF2OSi. This compound is characterized by the presence of an ethyl group, two fluorine atoms, and a silyl group attached to a pentanoyl chloride backbone. It is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(difluoro)silyl]pentanoyl chloride typically involves the reaction of pentanoyl chloride with ethyl(difluoro)silane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[Ethyl(difluoro)silyl]pentanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions of bases or acids can be used to hydrolyze the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding carboxylic acid and hydrochloric acid.
Reduction: The corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
5-[Ethyl(difluoro)silyl]pentanoyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the ethyl(difluoro)silyl group into molecules.
Biology: Employed in the modification of biomolecules for studying their structure and function.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-[Ethyl(difluoro)silyl]pentanoyl chloride involves the interaction of its reactive sites with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ethyl(difluoro)silyl group can interact with other functional groups in the target molecules. These interactions can lead to the formation of new chemical bonds and the modification of the target molecules’ properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[Methyl(difluoro)silyl]pentanoyl chloride
- 5-[Propyl(difluoro)silyl]pentanoyl chloride
- 5-[Butyl(difluoro)silyl]pentanoyl chloride
Uniqueness
5-[Ethyl(difluoro)silyl]pentanoyl chloride is unique due to the presence of the ethyl group, which imparts specific chemical properties and reactivity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
89994-96-7 |
|---|---|
Molekularformel |
C7H13ClF2OSi |
Molekulargewicht |
214.71 g/mol |
IUPAC-Name |
5-[ethyl(difluoro)silyl]pentanoyl chloride |
InChI |
InChI=1S/C7H13ClF2OSi/c1-2-12(9,10)6-4-3-5-7(8)11/h2-6H2,1H3 |
InChI-Schlüssel |
NPWSVOWQBLQYBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CCCCC(=O)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14371663.png)
![N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine](/img/structure/B14371665.png)

![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)






![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)

![1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14371724.png)
![N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14371729.png)
